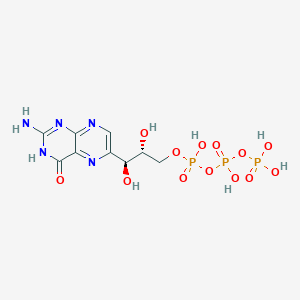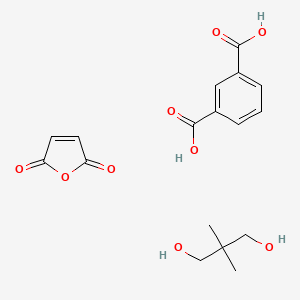
Neopterin-3'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopterin-3’-triphosphate is a derivative of neopterin, a pteridine compound known for its role as a biomarker in the activation of the cellular immune response. Neopterin is synthesized from guanosine triphosphate and is involved in various biochemical pathways, particularly in the immune system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neopterin-3’-triphosphate typically involves the transformation of guanosine triphosphate through a series of enzymatic reactions. The initial step involves the conversion of guanosine triphosphate to 7,8-dihydroneopterin via the enzyme cyclohydrolase I. This intermediate is then further processed through a series of reactions involving 6-pyruvoyltetrahydropterin synthase and sepiapterin reductase to yield neopterin-3’-triphosphate .
Industrial Production Methods: Industrial production of neopterin-3’-triphosphate is less common due to its specialized applications. the process generally follows the same enzymatic pathways as laboratory synthesis, with optimizations for scale and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Neopterin-3’-triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways and its interactions with other molecules.
Common Reagents and Conditions:
Oxidation: Neopterin-3’-triphosphate can be oxidized by reactive oxygen species, leading to the formation of 7,8-dihydroneopterin.
Reduction: Reduction reactions often involve the use of reducing agents such as ascorbate.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of neopterin, such as 7,8-dihydroneopterin and tetrahydrobiopterin .
Wissenschaftliche Forschungsanwendungen
Neopterin-3’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pteridine compounds.
Biology: Neopterin-3’-triphosphate is studied for its role in cellular immune responses and its potential as a biomarker for various diseases.
Medicine: It is investigated for its potential in diagnosing and monitoring immune-related conditions, including viral infections and autoimmune diseases.
Wirkmechanismus
Neopterin-3’-triphosphate exerts its effects primarily through its role in the immune system. It is produced by monocytes and macrophages upon activation by interferon-gamma. The compound acts as a signaling molecule, influencing various immune pathways and cellular responses. It is involved in the biosynthesis of tetrahydrobiopterin, a cofactor for the production of neurotransmitters and nitric oxide .
Vergleich Mit ähnlichen Verbindungen
Biopterin: Another pteridine compound involved in the biosynthesis of tetrahydrobiopterin.
Tetrahydrobiopterin: A cofactor in the production of neurotransmitters and nitric oxide.
7,8-Dihydroneopterin: An intermediate in the synthesis of neopterin-3’-triphosphate.
Uniqueness: Neopterin-3’-triphosphate is unique due to its specific role in the immune response and its potential as a biomarker for various diseases. Its synthesis and function are closely related to other pteridine compounds, but its specific interactions and pathways make it distinct .
Eigenschaften
CAS-Nummer |
35300-26-6 |
|---|---|
Molekularformel |
C9H14N5O13P3 |
Molekulargewicht |
493.15 g/mol |
IUPAC-Name |
[[(2R,3S)-3-(2-amino-4-oxo-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N5O13P3/c10-9-13-7-5(8(17)14-9)12-3(1-11-7)6(16)4(15)2-25-29(21,22)27-30(23,24)26-28(18,19)20/h1,4,6,15-16H,2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,10,11,13,14,17)/t4-,6+/m1/s1 |
InChI-Schlüssel |
IYHSQHAHJGLHJH-XINAWCOVSA-N |
Isomerische SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)





